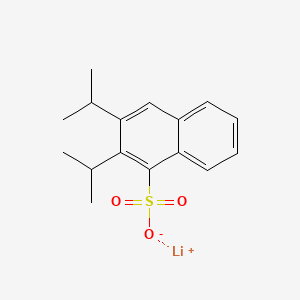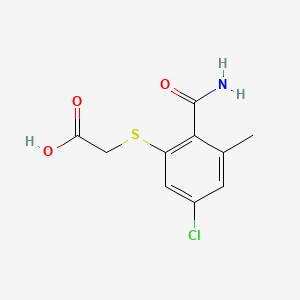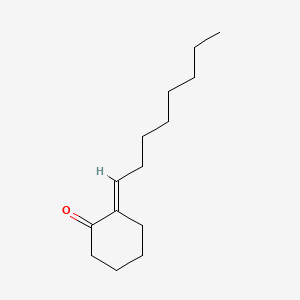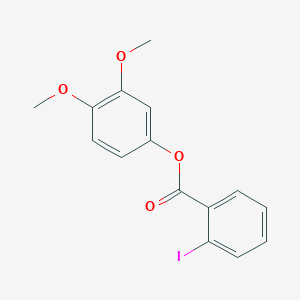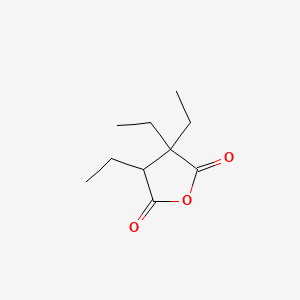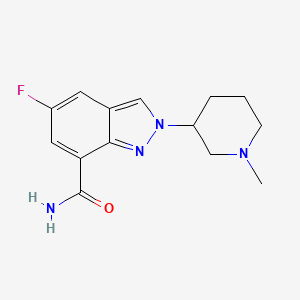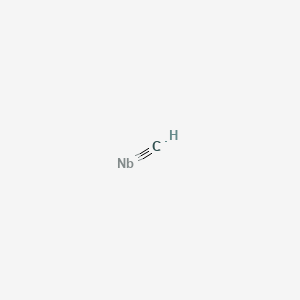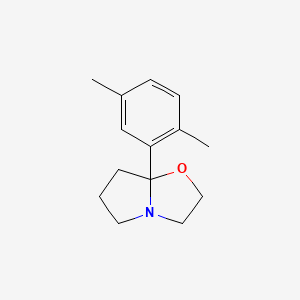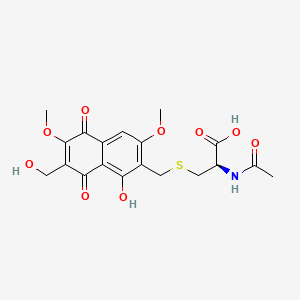
Sulfuric acid, mono(2-ethylhexyl) ester, ammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfuric acid, mono(2-ethylhexyl) ester, ammonium salt is an anionic surfactant widely used in various industrial and household applications. It is known for its excellent wetting, permeating, cleansing, emulsifying, hydrotropic, dispersing, solubilizing, and foam-stabilizing abilities. The compound is soluble in water and stable in weak acid and hard water conditions .
準備方法
Synthetic Routes and Reaction Conditions
The most common method for preparing sulfuric acid, mono(2-ethylhexyl) ester, ammonium salt involves the sulfation of 2-ethylhexyl alcohol with sulfur trioxide in a continuous reactor, such as a falling film reactor. The reaction typically occurs at temperatures between 30-60°C. The resulting product is then neutralized with ammonia water to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows the same synthetic route but on a larger scale. The use of continuous reactors like falling film reactors ensures efficient and consistent production. Patents such as US 8,921,588 and US 6,060,443 describe various methods for synthesizing sulfates and sulfonates, including branched chain sulfates .
化学反応の分析
Types of Reactions
Sulfuric acid, mono(2-ethylhexyl) ester, ammonium salt undergoes several types of chemical reactions, including:
Hydrolysis: In strong acidic conditions, the compound hydrolyzes to form 2-ethylhexyl alcohol and sulfuric acid.
Reduction: The compound can be reduced to its corresponding alcohol under specific conditions.
Substitution: It can undergo substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various metal salts can be used to replace the ammonium ion.
Major Products Formed
Hydrolysis: 2-ethylhexyl alcohol and sulfuric acid.
Reduction: 2-ethylhexyl alcohol.
Substitution: Metal salts of 2-ethylhexyl sulfate.
科学的研究の応用
Sulfuric acid, mono(2-ethylhexyl) ester, ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell lysis and protein extraction protocols.
Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.
Industry: Widely used in detergents, cleaning agents, and textile processing.
作用機序
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better wetting and spreading. This is achieved by the alignment of the hydrophobic and hydrophilic parts of the molecule at the liquid interface. The ammonium ion plays a crucial role in stabilizing the compound in aqueous solutions .
類似化合物との比較
Similar Compounds
Sodium lauryl sulfate: Another anionic surfactant with similar properties but different molecular structure.
Ammonium lauryl sulfate: Similar in function but differs in the alkyl chain length and structure.
Sodium dodecyl sulfate: Commonly used in laboratory applications, especially in protein electrophoresis.
Uniqueness
Sulfuric acid, mono(2-ethylhexyl) ester, ammonium salt is unique due to its branched alkyl chain, which provides better performance in hard water conditions and enhances its emulsifying and dispersing abilities compared to linear chain surfactants .
特性
CAS番号 |
70495-37-3 |
|---|---|
分子式 |
C8H18O4S.H3N C8H21NO4S |
分子量 |
227.32 g/mol |
IUPAC名 |
azanium;2-ethylhexyl sulfate |
InChI |
InChI=1S/C8H18O4S.H3N/c1-3-5-6-8(4-2)7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H,9,10,11);1H3 |
InChIキー |
ZJSHKBMGBWALPK-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COS(=O)(=O)[O-].[NH4+] |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


